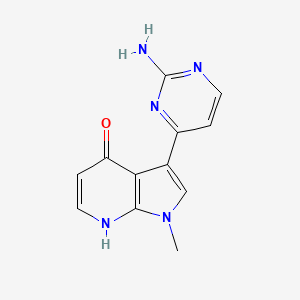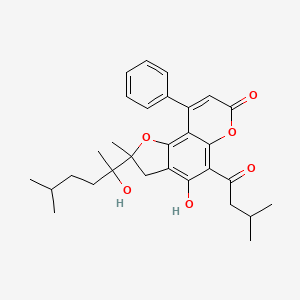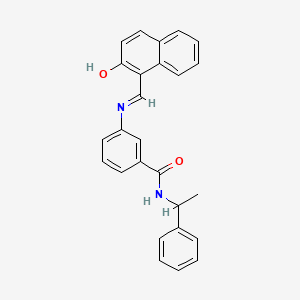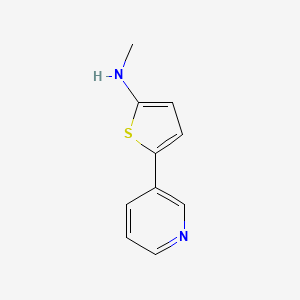![molecular formula C36H44N4O2 B10850422 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole](/img/structure/B10850422.png)
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with an azacycloundecene ring, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing robust purification techniques. Catalysts and solvents are chosen to enhance reaction efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the azacycloundecene ring or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced forms of the azacycloundecene ring or the indole nitrogen.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole has several applications in scientific research:
作用機序
The mechanism of action of 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azacycloundecene ring may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure.
Tryptophan: An essential amino acid with an indole ring.
Oxindole: An oxidized form of indole.
Uniqueness
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole is unique due to its combination of an indole core with an azacycloundecene ring, providing distinct chemical and biological properties.
特性
分子式 |
C36H44N4O2 |
|---|---|
分子量 |
564.8 g/mol |
IUPAC名 |
(2R,4S,12R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |
InChI |
InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25-,30?,34+,35-,36-/m0/s1 |
InChIキー |
LTHULOBARTYAMF-ASQXKTFQSA-N |
異性体SMILES |
C1CCN2CCC3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
正規SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850339.png)

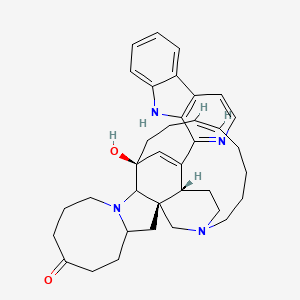
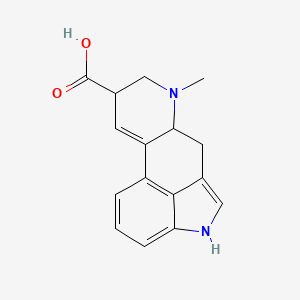
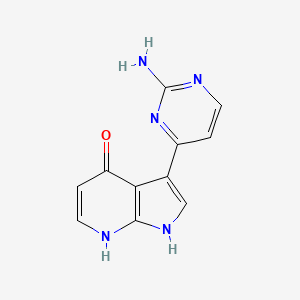

![[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850377.png)
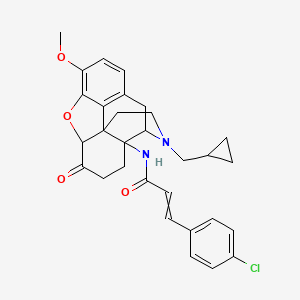
![Bis[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] but-2-enedioate](/img/structure/B10850402.png)
